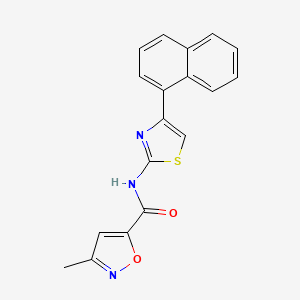
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoxazole ring, and a naphthalene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
作用机制
Target of Action
The primary targets of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide Thiazole derivatives, which include this compound, have been found to act on a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biochemical pathways .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . This can result in a variety of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole derivatives are generally known to have good bioavailability . They are often well absorbed and distributed throughout the body, and they can be metabolized and excreted in various ways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to have a variety of biological effects, depending on their specific targets and the nature of their interactions . These can include anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
生化分析
Biochemical Properties
These interactions can influence biochemical reactions, potentially leading to the observed biological activities of these compounds .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide is not well-established. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the thiazole and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid like FeBr₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the aromatic rings.
科学研究应用
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
相似化合物的比较
Similar Compounds
- 4-phenylthiourea-2-(dicyanomethylene)-2,3-dihydro-N-(2,5-dihydro-2,3-dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-3-phenylthiazole-5-carboxamide
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
3-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide stands out due to its combination of a thiazole ring, an isoxazole ring, and a naphthalene moiety. This unique structure provides it with distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
属性
IUPAC Name |
3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-16(23-21-11)17(22)20-18-19-15(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFFUUDVZGGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile](/img/structure/B2627398.png)
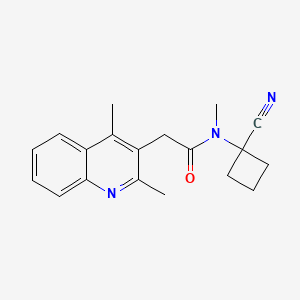
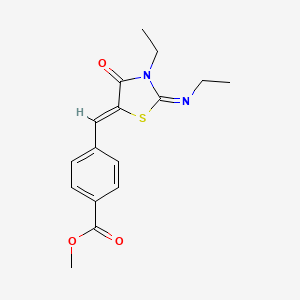
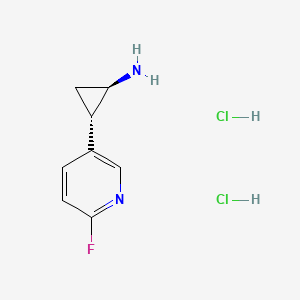
![16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2627404.png)
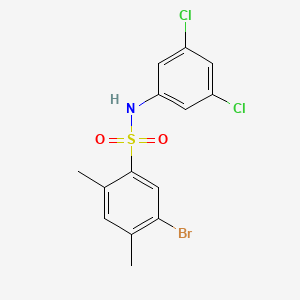
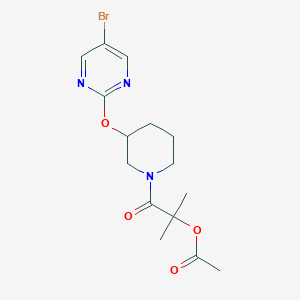
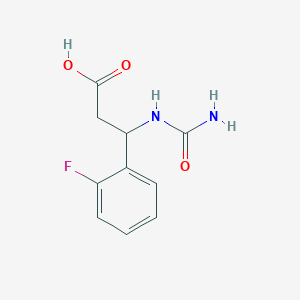
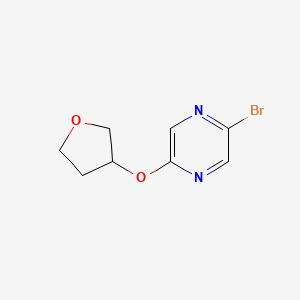
![N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)

